molecular formula C9H12N3NaO2 B2409845 Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate CAS No. 2287332-05-0

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate

Cat. No.: B2409845
CAS No.: 2287332-05-0
M. Wt: 217.204
InChI Key: VLNNURNZUCZDBT-MEZFUOHNSA-M
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Description

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H12N3NaO2 and a molecular weight of 217.2 g/mol . This compound is known for its unique structure, which includes a triazole ring and a cyclohexane carboxylate group.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate can be found on the product link .

Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This suggests that Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate may interact with these enzymes, potentially influencing their activity.

Molecular Mechanism

It is known that 1,2,4-triazole derivatives can form Schiff bases through the addition of an amine to a carbonyl group, leading to the formation of a carbinolamine intermediate and the sequential elimination of a water molecule . This suggests that this compound may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound has good thermal stability, with decomposition temperatures ranging from 212 to 259 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate typically involves the reaction of 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization . The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain a fine powder .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNNURNZUCZDBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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